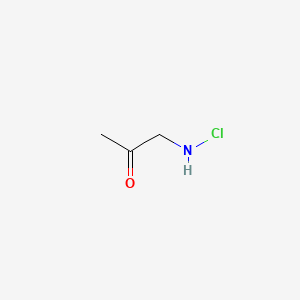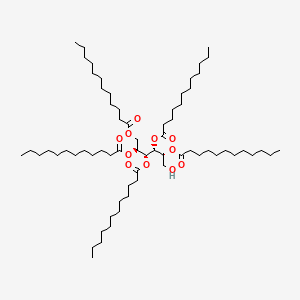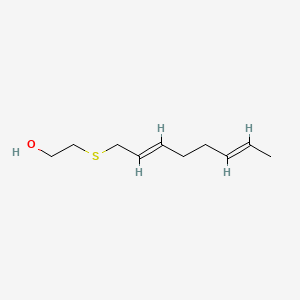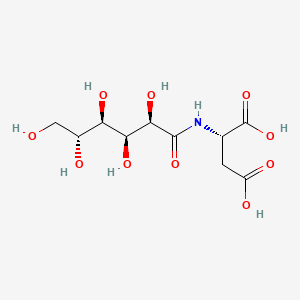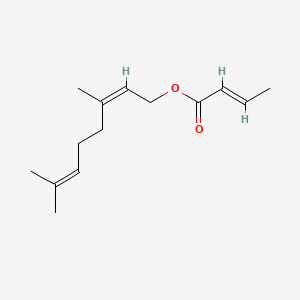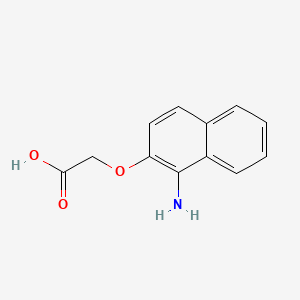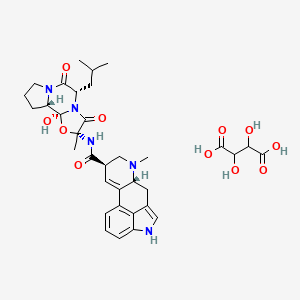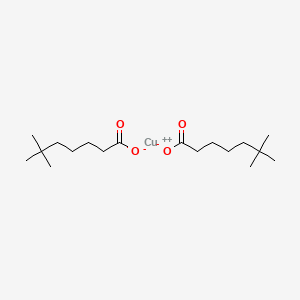
Copper bis(neononanoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper bis(neononanoate) is a copper-based compound with the chemical formula C18H34CuO4. It is known for its unique properties and potential applications in various fields, including chemistry, biology, and industry. The compound is characterized by its coordination of copper ions with neononanoate ligands, which imparts specific chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions: Copper bis(neononanoate) can be synthesized through the reaction of copper salts with neononanoic acid. One common method involves the reaction of copper(II) acetate with neononanoic acid in an organic solvent such as methanol. The reaction is typically carried out under reflux conditions to ensure complete reaction and formation of the desired product. The resulting compound is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods: In industrial settings, the production of copper bis(neononanoate) may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the use of automated systems ensures consistent quality. The industrial production process may also involve additional steps such as solvent recovery and waste management to minimize environmental impact .
化学反応の分析
Types of Reactions: Copper bis(neononanoate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the coordination environment of the copper ion and the nature of the neononanoate ligands.
Common Reagents and Conditions:
Oxidation: Copper bis(neononanoate) can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction conditions typically involve mild temperatures and controlled addition of the oxidizing agent to prevent over-oxidation.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or hydrazine. These reactions are often performed under inert atmosphere to prevent oxidation of the reduced product.
Substitution: Substitution reactions involve the replacement of the neononanoate ligands with other ligands. Common reagents for these reactions include halides, phosphines, and amines. .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(II) oxide or other copper-containing compounds, while substitution reactions can produce a variety of copper complexes with different ligands .
科学的研究の応用
Copper bis(neononanoate) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes. .
Medicine: Copper bis(neononanoate) is being explored for its anticancer properties.
Industry: In industrial applications, copper bis(neononanoate) is used in the production of advanced materials, including nanomaterials and coatings.
作用機序
The mechanism of action of copper bis(neononanoate) involves its interaction with molecular targets and pathways in biological systems. The compound can induce cell death through the generation of reactive oxygen species (ROS), which cause oxidative damage to cellular components. Additionally, copper bis(neononanoate) can inhibit angiogenesis, the process by which new blood vessels form, thereby restricting the supply of nutrients to tumors and inhibiting their growth .
類似化合物との比較
Copper bis(neononanoate) can be compared with other copper complexes, such as:
Copper(II) acetate: A commonly used copper compound with applications in organic synthesis and catalysis.
Copper(II) sulfate: Widely used in agriculture and industry for its fungicidal and algicidal properties.
Copper(II) chloride: Used in various chemical reactions and as a catalyst in organic synthesis .
Uniqueness: Copper bis(neononanoate) is unique due to its specific coordination environment and the properties imparted by the neononanoate ligands. This makes it particularly effective in certain catalytic and biological applications, where other copper compounds may not perform as well .
特性
CAS番号 |
93918-24-2 |
|---|---|
分子式 |
C18H34CuO4 |
分子量 |
378.0 g/mol |
IUPAC名 |
copper;6,6-dimethylheptanoate |
InChI |
InChI=1S/2C9H18O2.Cu/c2*1-9(2,3)7-5-4-6-8(10)11;/h2*4-7H2,1-3H3,(H,10,11);/q;;+2/p-2 |
InChIキー |
XHPCFSWADOEIEV-UHFFFAOYSA-L |
正規SMILES |
CC(C)(C)CCCCC(=O)[O-].CC(C)(C)CCCCC(=O)[O-].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


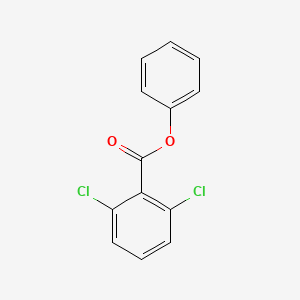
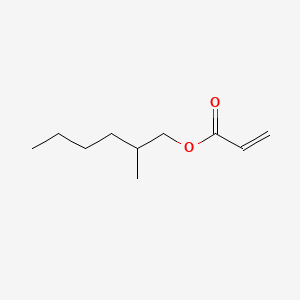
![1,3,5-Tribromo-2-[(2-methylallyl)oxy]benzene](/img/structure/B12655877.png)

